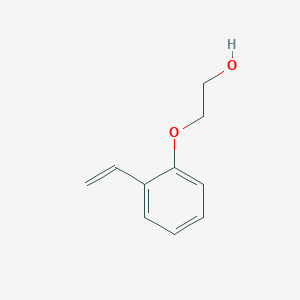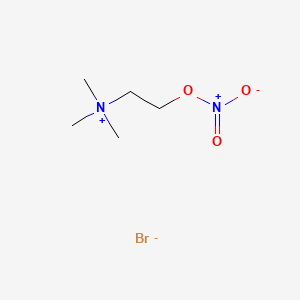![molecular formula C24H18Br2N8 B14505259 1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide CAS No. 62786-34-9](/img/structure/B14505259.png)
1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
The synthesis of 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenylimidazo[1,2-a]pyrimidine with a diazene precursor under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can break the diazene bridge, resulting in the formation of two separate imidazo[1,2-a]pyrimidine units.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide involves its interaction with cellular targets such as DNA and enzymes. The diazene bridge allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular functions. This interaction can trigger apoptosis in cancer cells, making it a promising anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazo[1,2-a]pyrimidines such as:
- 2-phenylimidazo[1,2-a]pyrimidine
- 1,1’-Diazenediylbis(2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide
Compared to these compounds, 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide exhibits unique properties due to the presence of the phenyl groups and the diazene bridge, which enhance its biological activity and chemical stability.
Eigenschaften
CAS-Nummer |
62786-34-9 |
|---|---|
Molekularformel |
C24H18Br2N8 |
Molekulargewicht |
578.3 g/mol |
IUPAC-Name |
bis(2-phenylimidazo[1,2-a]pyrimidin-4-ium-1-yl)diazene;dibromide |
InChI |
InChI=1S/C24H18N8.2BrH/c1-3-9-19(10-4-1)21-17-29-15-7-13-25-23(29)31(21)27-28-32-22(20-11-5-2-6-12-20)18-30-16-8-14-26-24(30)32;;/h1-18H;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MHFCBQGWSVZROF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CN=C3N2N=NN4C(=C[N+]5=CC=CN=C45)C6=CC=CC=C6.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
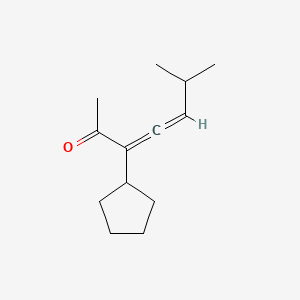
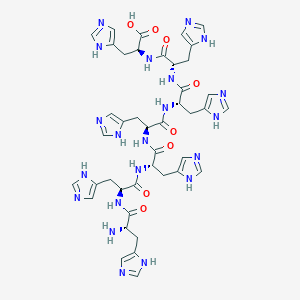
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)

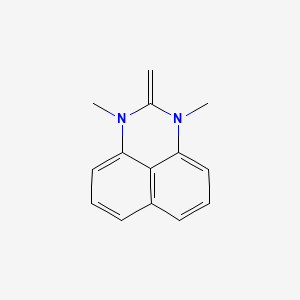
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)

